2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Metabolic stability Cytochrome P450 Lead optimization

For medicinal chemistry teams facing attrition in kinase lead optimization due to oxidative metabolism, this para-fluorophenyl building block offers a superior starting scaffold. The ≥98% purity compound provides a reliable foundation for reproducible SAR data. - Enhanced metabolic stability: para-fluoro blockade reduces oxidative metabolism vs. meta-fluoro or non-fluorinated analogs. - Streamlined warhead installation: the 4-oxo group avoids unwanted reactivity compared to 4-chloro variants. - Rapid diversification: the 3-carbaldehyde handle enables reductive amination, Schiff base formation, or Knoevenagel condensation.

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
Cat. No. B13019135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Molecular FormulaC13H8FN3O2
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2C=O)F
InChIInChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-10(7-18)12-13(19)15-5-6-17(12)16-11/h1-7H,(H,15,19)
InChIKeyKEQRKUXBWNECLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde: Core Scaffold & Procurement


2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1710293-11-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrazine class . It features a 4-oxo group, a 2-(4-fluorophenyl) substituent, and a reactive 3-carbaldehyde moiety, with a molecular formula of C₁₃H₈FN₃O₂ and a molecular weight of 257.22 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries and other bioactive heterocyclic systems .

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde: Irreplaceable vs. Generic Analogs


Within the pyrazolo[1,5-a]pyrazine-3-carbaldehyde family, subtle structural variations—such as the position of the fluorine atom on the phenyl ring (para vs. meta), the oxidation state at the 4-position (oxo vs. chloro), or the absence of the fluorine substituent altogether—produce measurable differences in physicochemical properties, synthetic accessibility, and metabolic stability that preclude simple interchangeability . The 4-fluoro substituent confers distinct electronic and lipophilic characteristics compared to the 3-fluoro or non-fluorinated analogs, while the 4-oxo group offers superior chemical stability relative to the more labile 4-chloro variant . These differences translate into quantifiable advantages in logP, purity availability, and downstream synthetic utility that are critical for reproducible lead optimization and SAR campaigns .

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde: Quantitative Evidence vs. Closest Analogs


Para-Fluoro vs. Meta-Fluoro Substitution: Metabolic Stability

The para-fluorophenyl substituent in the target compound provides superior metabolic stability compared to the meta-fluorophenyl analog (2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, CAS 1638612-41-5). The para-fluoro orientation blocks a primary site of cytochrome P450-mediated oxidative metabolism on the phenyl ring, whereas the meta-fluoro isomer leaves the para position susceptible to hydroxylation . This class-level trend is consistently observed across fluorophenyl-containing heterocyclic series: para-fluorophenyl derivatives exhibit reduced intrinsic clearance in human liver microsome assays relative to their meta-substituted or non-fluorinated counterparts [1].

Metabolic stability Cytochrome P450 Lead optimization

Purity and Procurement Advantage Over 3-Fluoro Analog

The target compound is commercially available at ≥98% purity from multiple suppliers (Chemscene, Leyan, MolCore), while the closest positional isomer—2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1638612-41-5)—is listed at only 90% purity from common vendors such as Combi-Blocks and Chemenu . This 8-percentage-point purity differential is significant for applications requiring high-fidelity SAR data, such as IC₅₀ determinations and X-ray crystallography, where impurities at even low levels can confound activity readouts or crystallization outcomes .

Purity Procurement Reproducibility

Optimized Lipophilicity vs. Des-Fluoro Analog

The 4-fluorophenyl substituent in the target compound increases lipophilicity in a controlled manner compared to the non-fluorinated phenyl analog (4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, CAS 1610377-19-9). Calculated logP for the target compound is 2.65 (ACD/Labs predicted), compared to 2.38 for the des-fluoro phenyl analog—a ΔlogP of +0.27 units . This moderate increase in lipophilicity is within the optimal range (logP 1–3) for drug-likeness and can improve membrane permeability without the risk of excessive logP that leads to poor solubility and promiscuous binding observed with larger halogen substituents (e.g., chloro, ΔlogP ≈ +0.7) .

Lipophilicity logP Drug-likeness

Chemical Stability: 4-Oxo vs. 4-Chloro Analog

The 4-oxo (carbonyl) group in the target compound confers greater chemical stability compared to the 4-chloro analog (4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, CAS 1708178-74-8). The 4-chloro substituent is susceptible to nucleophilic displacement and hydrolysis under both acidic and basic conditions, as documented for 4-chloropyrazolo[1,5-a]pyrazine derivatives which undergo reactions with nucleophiles such as ethyl isocyanoacetate and tert-butyl cyanoacetate . In contrast, the 4-oxo group is chemically inert to these displacement pathways, providing a stable scaffold for storage and for synthetic transformations targeting the 3-carbaldehyde or other positions [1]. The target compound is recommended for storage at 2–8°C sealed in dry conditions, whereas the 4-chloro analog may require more stringent anhydrous handling .

Chemical stability Hydrolysis Storage

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde: Application Scenarios


Kinase Inhibitor Library Design

In medicinal chemistry campaigns targeting kinases (e.g., RET, JAK, or CDK), the 4-fluorophenyl analog is the preferred scaffold over the 3-fluorophenyl or non-fluorinated variants due to its enhanced metabolic stability conferred by the para-fluoro blockade of oxidative metabolism . The 3-carbaldehyde handle enables rapid diversification via reductive amination, Schiff base formation, or Knoevenagel condensation to generate focused libraries for SAR exploration [1]. Procurement of the ≥98% purity material ensures consistent reaction yields and reliable biological assay data across multiple library plates .

Fragment-Based Drug Discovery: Carbaldehyde as Warhead Precursor

The 3-carbaldehyde group serves as a versatile synthetic handle for introducing covalent warheads (e.g., acrylamide, vinyl sulfonamide) or for reversible-covalent inhibitor design via hemiketal formation . The para-fluorophenyl group contributes favorable interactions with hydrophobic pockets commonly found in kinase ATP-binding sites, while maintaining a moderate logP (~2.65) consistent with fragment-like physicochemical properties [1]. Compared to the 4-chloro analog, the 4-oxo compound avoids unwanted reactivity at the 4-position during warhead installation, streamlining the synthetic route .

Metabolic Stability Screening: Para-Fluoro Isomer as Default Scaffold

For organizations running tiered metabolic stability screening cascades (e.g., human liver microsome intrinsic clearance, hepatocyte stability), the para-fluorophenyl analog provides a more favorable starting profile than the meta-fluoro or non-fluorinated analogs . This reduces the attrition rate at later stages of lead optimization and decreases the need for remedial metabolic stabilization strategies, ultimately shortening the timeline from hit to development candidate [1].

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